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molecular formula C9H10O4 B1308344 Methyl 3-hydroxy-4-methoxybenzoate CAS No. 6702-50-7

Methyl 3-hydroxy-4-methoxybenzoate

Cat. No. B1308344
M. Wt: 182.17 g/mol
InChI Key: QXOXUEFXRSIYSW-UHFFFAOYSA-N
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Patent
US06002008

Procedure details

A solution of 30.8 g (183 mmol) of 3-hydroxy-4-methoxybenzoic acid and 6 mL of conc sulfuric acid in 600 mL of methanol was refluxed overnight. Most of the solvent was removed and the remaining solution was poured into 600 mL of water containing 25 g of sodium bicarbonate. The product was extracted into ether, treated with Darco, dried and evaporated. The yield was 31.8 g of methyl 3-hydroxy-4-methoxybenzoate as pale yellow crystals.
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:5]([OH:7])=[O:6].S(=O)(=O)(O)O.[CH3:18]O>>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:5]([O:7][CH3:18])=[O:6]

Inputs

Step One
Name
Quantity
30.8 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1OC
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
600 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed
ADDITION
Type
ADDITION
Details
the remaining solution was poured into 600 mL of water containing 25 g of sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether
ADDITION
Type
ADDITION
Details
treated with Darco
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C(=O)OC)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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